molecular formula C25H27N3O4 B304121 4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304121
M. Wt: 433.5 g/mol
InChI Key: ZCENSOIDKONUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit cancer cell proliferation and induce apoptosis. In addition, the compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities with high yields and purity. However, one of the limitations of using this compound is its relatively high cost compared to other compounds with similar pharmacological properties.

Future Directions

There are several future directions for the study of 4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to explore its potential use in combination therapy with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps. The first step is the condensation of 2,3-dimethoxybenzaldehyde with 2-methylpyridine-4-carboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine intermediate is then reacted with 1,3-cyclohexanedione to form the final product. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to explore its full potential.

properties

Product Name

4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-14-11-12-26-20(13-14)28-25(30)21-15(2)27-17-8-6-9-18(29)23(17)22(21)16-7-5-10-19(31-3)24(16)32-4/h5,7,10-13,22,27H,6,8-9H2,1-4H3,(H,26,28,30)

InChI Key

ZCENSOIDKONUBO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)OC)OC)C(=O)CCC3)C

Origin of Product

United States

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